

An In-depth Technical Guide to Sulfamethylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfamethylthiazole**

Cat. No.: **B1211108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

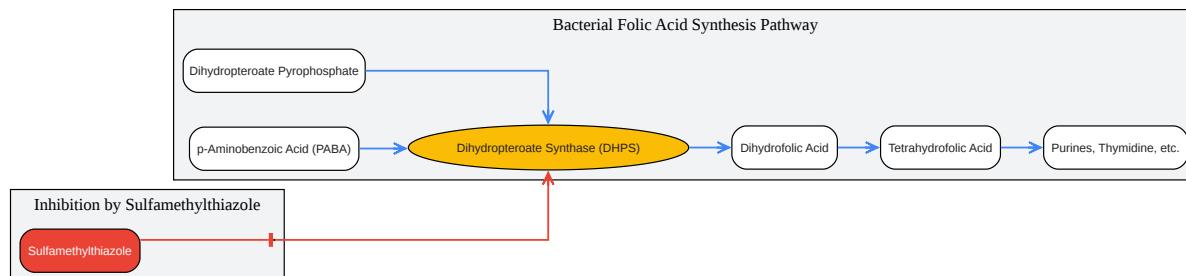
Introduction

Sulfamethylthiazole is a sulfonamide antibiotic. As a member of this class, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria that are essential for their proliferation and survival. This technical guide provides a comprehensive overview of **Sulfamethylthiazole**, detailing its chemical identity, physicochemical properties, and the established mechanism of action for sulfonamides. The guide also includes representative experimental protocols for its synthesis and analysis, based on established methods for structurally similar compounds.

Chemical Identity and Structure

- IUPAC Name: 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]
- CAS Number: 515-59-3[1][2]
- Molecular Formula: C₁₀H₁₁N₃O₂S₂[1]
- Molecular Weight: 269.351 g/mol [2]
- Chemical Structure:

Physicochemical Properties


The following table summarizes key physicochemical properties of **Sulfamethylthiazole** and related sulfonamides. Data for **Sulfamethylthiazole** is provided where available; for properties not specifically reported, data from the closely related compound Sulfamethizole is included for reference and comparison.

Property	Value	Source
IUPAC Name	4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide	[1]
CAS Number	515-59-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂ S ₂	[1]
Molecular Weight	269.351 g/mol	[2]
Aqueous Solubility	Estimated <10 µg/mL (for a similar compound)	[3]
LogP	~2.1 (calculated for a similar compound)	[3]

Mechanism of Action: Inhibition of Dihydropteroate Synthase

Sulfamethylthiazole, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[\[4\]](#)[\[6\]](#)

By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), **Sulfamethylthiazole** binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[\[4\]](#)[\[6\]](#) This disruption of the folate synthesis pathway results in a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[\[4\]](#)

[Click to download full resolution via product page](#)

Mechanism of action of **Sulfamethythiazole**.

Experimental Protocols

Representative Synthesis of a Sulfamethythiazole Analog

While a specific protocol for the synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide was not found in the reviewed literature, a representative procedure for a structurally similar compound, 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide, is described below.^{[8][9]} This protocol can be adapted by using 2-amino-4-methylthiazole as the starting material.

Materials:

- 2-aminothiazole (or 2-amino-4-methylthiazole for the target compound)
- 4-methylbenzenesulfonyl chloride
- Distilled water

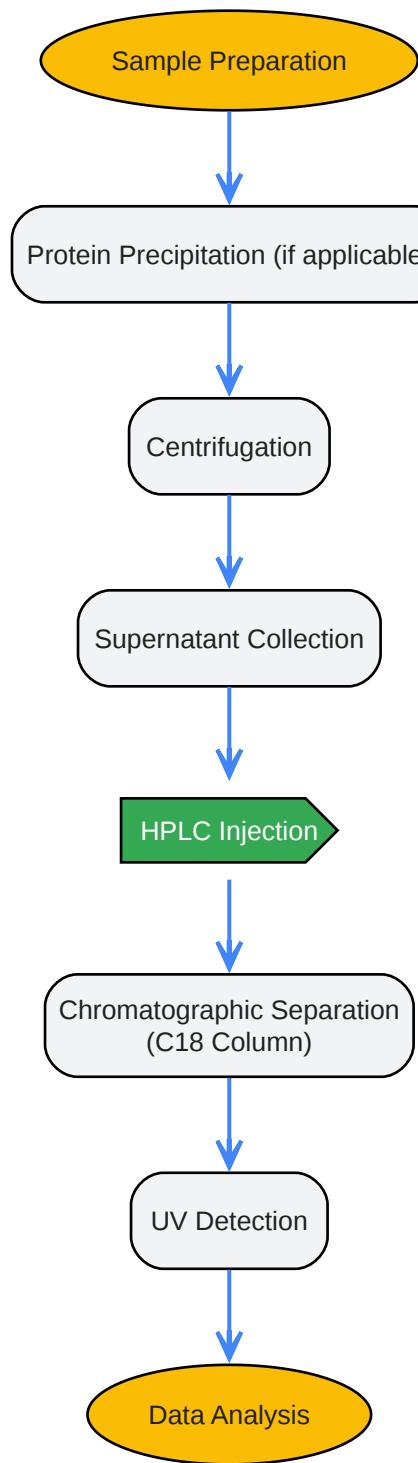
- Sodium acetate
- Absolute ethanol

Procedure:

- In a reaction vessel, combine 2-aminothiazole (1 equivalent), 4-methylbenzenesulfonyl chloride (1.5 equivalents), and distilled water.
- Add sodium acetate (2 equivalents) to the mixture.
- Heat the reaction mixture to 80-85 °C and maintain for 4 hours with stirring.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the resulting precipitate by filtration.
- Recrystallize the crude product from absolute ethanol to yield the purified 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of **Sulfamethylthiazole**, a High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a general protocol adapted from established methods for the analysis of the related compound, sulfamethoxazole, which can be optimized for **Sulfamethylthiazole**.[10][11][12][13][14]


Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
- Mobile Phase: A mixture of potassium hydrogen phosphate buffer, acetonitrile, and methanol. The pH should be adjusted to approximately 6.2.[10]

- Flow Rate: 1.0 mL/min.[[10](#)]
- Detection: UV detection at a suitable wavelength (e.g., 225 nm).[[14](#)]
- Column Temperature: 50°C.[[13](#)]
- Injection Volume: 20 µL.[[13](#)]

Sample Preparation:

- Prepare a stock solution of **Sulfamethylthiazole** in a suitable organic solvent such as methanol.
- For analysis of biological samples (e.g., plasma), a protein precipitation step is required. Add a precipitating agent like perchloric acid to the sample, vortex, and centrifuge.[[14](#)]
- The clear supernatant is then injected into the HPLC system.

[Click to download full resolution via product page](#)

A general workflow for the HPLC analysis of **Sulfamethylthiazole**.

Conclusion

This technical guide provides foundational information for researchers and professionals working with **Sulfamethylthiazole**. While specific experimental data for some properties of **Sulfamethylthiazole** are not readily available, the provided information on its chemical identity, the well-established mechanism of action for its class, and adaptable experimental protocols for synthesis and analysis offer a solid starting point for further investigation and application in drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide | 515-59-3 | Buy Now [molport.com]
- 2. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide;CAS No.:515-59-3 [chemshuttle.com]
- 3. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide () for sale [vulcanchem.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]
- 12. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies sielc.com
- 13. jptcp.com [jptcp.com]
- 14. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies scirp.org
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfamethylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211108#sulfamethylthiazole-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com